molecular formula C12H16ClF2N3 B8290118 2-Chloro-N-(4,4-difluorocyclohexyl)-5,6-dimethylpyrimidin-4-amine

2-Chloro-N-(4,4-difluorocyclohexyl)-5,6-dimethylpyrimidin-4-amine

Cat. No.: B8290118
M. Wt: 275.72 g/mol
InChI Key: YFVAZCCYIXMOBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-N-(4,4-difluorocyclohexyl)-5,6-dimethylpyrimidin-4-amine is a useful research compound. Its molecular formula is C12H16ClF2N3 and its molecular weight is 275.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H16ClF2N3

Molecular Weight

275.72 g/mol

IUPAC Name

2-chloro-N-(4,4-difluorocyclohexyl)-5,6-dimethylpyrimidin-4-amine

InChI

InChI=1S/C12H16ClF2N3/c1-7-8(2)16-11(13)18-10(7)17-9-3-5-12(14,15)6-4-9/h9H,3-6H2,1-2H3,(H,16,17,18)

InChI Key

YFVAZCCYIXMOBL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N=C1NC2CCC(CC2)(F)F)Cl)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To the solution of 2,4-dichloro-5,6-dimethylpyrimidine (0.585 g, 3.304 mmol) in N,N-dimethylformamide (10 mL), (4,4-difluorocyclohexyl)amine hydrochloride (0.652 g, 3.800 mmol) and triethylamine (1.338 g, 13.218 mmol) were added, and reaction mixture was heated at 50° C. overnight. Volatiles were removed under reduced pressure, and the residue was poured into water (300 mL). The product was extracted with ether (3×50 mL), dried over sodium sulfate, filtered, and concentrated under reduced pressure. The residue was subjected to column chromatography on silica eluting with a mixture of hexane/ethyl acetate (gradient 4:1-2:1) to provide 621 mg (68%) of the titled compound as a white solid. 1H NMR (300 MHz, DMSO-d6) δ ppm 1.18-1.24 (m, 1H), 1.60-1.72 (m, 2H), 1.80-2.10 (m, 8H) 2.21 (s, 3H), 4.00-4.10 (m, 1H), 6.73 (d, J=7.79 Hz, 1H); MS (ESI) m/z 318.6 (M+1)+.
Quantity
0.585 g
Type
reactant
Reaction Step One
Quantity
0.652 g
Type
reactant
Reaction Step One
Quantity
1.338 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
68%

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